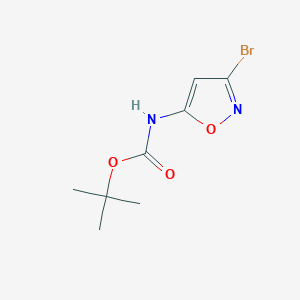
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been extensively studied for its potential in cancer treatment. PARP inhibitors are a class of drugs that have gained attention in recent years due to their ability to selectively kill cancer cells by exploiting defects in DNA repair pathways.
Scientific Research Applications
Synthesis and Characterization
The scientific research applications of 5-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxamide extend into the synthesis and characterization of novel compounds and materials. This compound is utilized in the development of new aromatic polyamides, demonstrating its importance in material science. For instance, the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups highlight its application in producing high molecular weight polyamides. These polyamides exhibit excellent solubility in polar aprotic solvents and can form transparent, flexible, and tough films, showcasing potential applications in advanced materials and coatings (Hsiao, Yang, Chuang, & Lin, 1999).
Material Properties and Applications
The compound is integral to research focusing on materials with specific properties, such as high glass transition temperatures and stability under various conditions. Research has shown that aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain, derived from this compound, display significant thermal stability and solubility in polar solvents, suggesting their utility in high-performance applications (Hsiao & Yu, 1996).
Novel Polyamide Synthesis
Further exploration into the compound's applications reveals its role in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides, derived from processes involving this compound, exhibit high inherent viscosities and excellent thermal properties. This underscores the compound's value in creating materials that can withstand extreme temperatures while maintaining structural integrity, suitable for aerospace and automotive industries (Hsiao, Yang, & Lin, 1999).
Advanced Functional Materials
Moreover, the compound contributes to the development of highly stable anodic electrochromic aromatic polyamides. These materials exhibit unique electrochemical and electrochromic properties, highlighting potential applications in smart windows, displays, and other electronic devices. The synthesis of these materials showcases the broad utility of this compound in creating functional materials with specific electronic properties (Liou & Chang, 2008).
properties
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-2-(3-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-21-13(4)19-20-17(21)23-10-15-12(3)22-16(18-15)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYRCLAKIBNRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784679.png)



![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2784685.png)
![ethyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2784689.png)
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2784690.png)

![5-Methyl-3-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2784692.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2784696.png)
![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2784700.png)